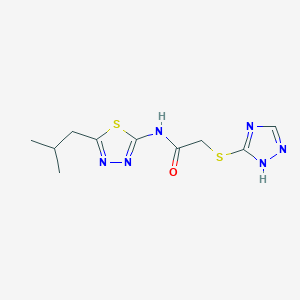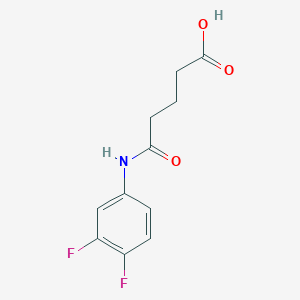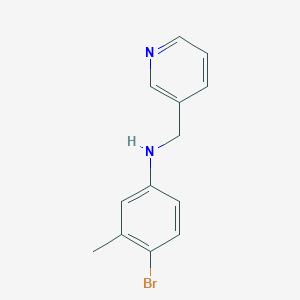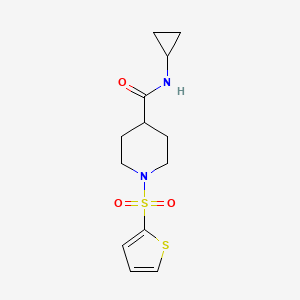![molecular formula C22H20Br2Cl2N6O3 B5843288 3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE](/img/structure/B5843288.png)
3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of multiple halogen atoms (bromine and chlorine), an aldehyde group, and a triazine ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE involves several steps:
Formation of 3,5-Dibromobenzaldehyde: This can be achieved by bromination of benzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide.
Preparation of 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde: This involves the reaction of 2,4-dichlorobenzyl chloride with salicylaldehyde in the presence of a base like potassium carbonate.
Coupling Reaction: The final step involves the coupling of 3,5-dibromobenzaldehyde with 2-[(2,4-dichlorobenzyl)oxy]benzaldehyde in the presence of a hydrazine derivative to form the hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Antimicrobial Agents: The compound’s halogenated structure may exhibit antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Enzyme Inhibition: It can be studied for its potential to inhibit specific enzymes, which could be useful in drug development.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry
Agriculture: It can be used as an intermediate in the synthesis of agrochemicals, such as pesticides and herbicides.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3,5-DIBROMO-2-[(2,4-DICHLOROBENZYL)OXY]BENZALDEHYDE 1-(4-METHOXY-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the triazine ring can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-2-[(4-chlorobenzyl)oxy]benzaldehyde
- 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
- 3,5-Dibromophenol
Comparison
- 3,5-Dibromo-2-[(4-chlorobenzyl)oxy]benzaldehyde : Similar structure but with a different halogen substitution pattern, which may affect its reactivity and biological activity.
- 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde : Lacks the dibromo substitution, which may result in different chemical and biological properties.
- 3,5-Dibromophenol : Contains a phenol group instead of an aldehyde, leading to different reactivity and potential applications.
Properties
IUPAC Name |
N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]-4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2Cl2N6O3/c1-33-22-29-20(28-21(30-22)32-4-6-34-7-5-32)31-27-11-14-8-15(23)9-17(24)19(14)35-12-13-2-3-16(25)10-18(13)26/h2-3,8-11H,4-7,12H2,1H3,(H,28,29,30,31)/b27-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFTYRIOQLDGMA-LUOAPIJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C(=CC(=C3)Br)Br)OCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(TERT-BUTYL)PHENOXY]-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5843208.png)




![ethyl 4-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate](/img/structure/B5843227.png)
![N~3~-acetyl-N~1~-[4-(acetylamino)phenyl]-beta-alaninamide](/img/structure/B5843234.png)
![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)

![Methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5843255.png)
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)


![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-METHYLPHENYL)METHANONE](/img/structure/B5843312.png)
